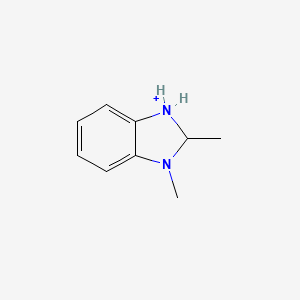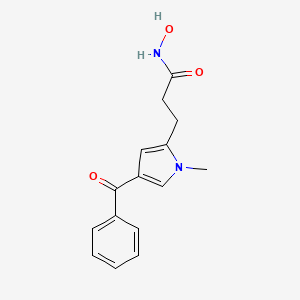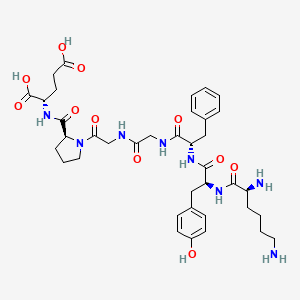
9-(6-Nitrohexyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(6-Nitrohexil)-9H-carbazol: es un compuesto químico que pertenece a la clase de derivados del carbazol. Los derivados del carbazol son conocidos por sus diversas aplicaciones en electrónica orgánica, productos farmacéuticos y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 9-(6-Nitrohexil)-9H-carbazol normalmente implica la nitración de un carbazol sustituido con hexilo. Un método común es la nitración electrófila de la cadena hexílica utilizando ácido nítrico en presencia de un catalizador. Las condiciones de reacción a menudo incluyen el mantenimiento de una temperatura baja para controlar la velocidad de reacción y evitar la sobrenitración.
Métodos de producción industrial: La producción industrial de 9-(6-Nitrohexil)-9H-carbazol puede implicar procesos de nitración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo nitro en 9-(6-Nitrohexil)-9H-carbazol puede sufrir reducción para formar derivados de amina. Esta reacción se lleva a cabo típicamente utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El compuesto también puede sufrir reacciones de oxidación, donde el anillo de carbazol se oxida para formar derivados de carbazol-quinona.
Sustitución: El grupo nitro puede participar en reacciones de sustitución nucleofílica, donde se reemplaza por otros grupos funcionales como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Gas hidrógeno, catalizador de paladio.
Reducción: Permanganato de potasio, trióxido de cromo.
Sustitución: Aminas, tioles, en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Derivados de amina: Formados a partir de la reducción del grupo nitro.
Derivados de carbazol-quinona: Formados a partir de la oxidación del anillo de carbazol.
Carbazoles sustituidos: Formados a partir de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
Química: 9-(6-Nitrohexil)-9H-carbazol se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la creación de nuevos materiales con propiedades electrónicas específicas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como sonda fluorescente. El sistema de anillo de carbazol es conocido por su fuerte fluorescencia, que se puede utilizar en aplicaciones de imagen y diagnóstico.
Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas. Los derivados del carbazol han mostrado promesa en el tratamiento de diversas enfermedades, como el cáncer y los trastornos neurológicos.
Industria: En el sector industrial, 9-(6-Nitrohexil)-9H-carbazol se utiliza en la producción de diodos emisores de luz orgánica (OLED) y otros dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de 9-(6-Nitrohexil)-9H-carbazol implica su interacción con dianas moleculares específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos, que pueden interactuar con los componentes celulares. El sistema de anillo de carbazol puede intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir enzimas específicas involucradas en los procesos celulares, contribuyendo a sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares:
9-(6-Aminohexil)-9H-carbazol: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
9-(6-Hidroxihexil)-9H-carbazol: Contiene un grupo hidroxilo en lugar del grupo nitro.
9-(6-Metilhexil)-9H-carbazol: Tiene un grupo metilo en lugar de un grupo nitro.
Comparación: 9-(6-Nitrohexil)-9H-carbazol es único debido a la presencia del grupo nitro, que imparte una reactividad química y una actividad biológica distintas. El grupo nitro puede participar en reacciones redox, lo que hace que el compuesto sea útil en diversas transformaciones químicas. Además, el grupo nitro mejora la capacidad del compuesto para interactuar con dianas biológicas, lo que lo convierte en una herramienta valiosa en la química medicinal.
Propiedades
Número CAS |
675585-23-6 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
9-(6-nitrohexyl)carbazole |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 |
Clave InChI |
UAYMCYWZJTZOFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)





![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


